molecular formula C6H15NOS B1525496 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1183574-06-2

1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol

Cat. No. B1525496
M. Wt: 149.26 g/mol
InChI Key: ROQPMIJLEAOKRH-UHFFFAOYSA-N
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Description

“1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol” is a chemical compound with the molecular formula C6H15NOS . It is also known as "2-Propanol, 1-[(2-aminoethyl)thio]-2-methyl-" .


Molecular Structure Analysis

The molecular weight of “1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol” is 149.25 . The compound has a ChemSpider ID of 26055185 .

Scientific Research Applications

1. Antiulcer Agent Development

A study by Sahoo and Subudhi (2014) involved the synthesis of compounds related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, exploring their potential as antiulcer agents. These compounds were evaluated using in vivo models and in vitro experiments to understand their antiulcer action, highlighting the compound's potential in medical research (Sahoo & Subudhi, 2014).

2. Biofuel Production

Bastian et al. (2011) discussed the use of 2-methylpropan-1-ol, a compound structurally similar to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, in biofuel production. The study focused on engineering enzymes for efficient biofuel production under anaerobic conditions, demonstrating the compound's relevance in sustainable energy research (Bastian et al., 2011).

3. Antimalarial Activity

Research by Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols, which are chemically related to the compound . These were tested against malaria parasites, showing significant antimalarial activities. This highlights the compound's potential in developing new antimalarial drugs (Robin et al., 2007).

4. Biological Sulfonium Compound Research

Fontecave, Atta, and Mulliez (2004) studied S-adenosylmethionine, a biological sulfonium compound that is chemically related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol. This research is significant in understanding the role of sulfonium compounds in various biological processes, including their role as a methyl donor (Fontecave, Atta, & Mulliez, 2004).

5. Novel Boracycles Synthesis

A study by Baum, Goldberg, and Srebnik (2006) involved the synthesis of novel boracycles using 2-amino-2-methylpropan-1-ol, which is structurally similar to the target compound. This research contributes to the field of organometallic chemistry and the development of new chemical compounds (Baum, Goldberg, & Srebnik, 2006).

properties

IUPAC Name

1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOS/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQPMIJLEAOKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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